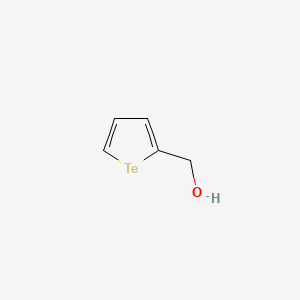![molecular formula C35H44N2O12 B14694637 Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 32238-28-1](/img/structure/B14694637.png)
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene is a complex chemical compound that is used in various industrial and scientific applications. This compound is known for its unique properties and versatility, making it a valuable component in the production of polymers, resins, and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps and the use of various reagents. One common method involves the reaction of butane-1,4-diol with hexanedioic acid to form a polyester. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Another method involves the reaction of 2-[4-(2-hydroxyethoxy)phenoxy]ethanol with 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene. This reaction forms a polyurethane, which is a type of polymer known for its strength and flexibility .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in hexanedioic acid can be reduced to form alcohols.
Substitution: The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Urethanes and other substituted products.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and resins.
Biology: Used in the development of biomaterials and drug delivery systems.
Medicine: Used in the formulation of medical devices and coatings.
Industry: Used in the production of adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of this compound involves its ability to form strong covalent bonds with other molecules. The isocyanate groups in 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can react with hydroxyl groups in butane-1,4-diol and 2-[4-(2-hydroxyethoxy)phenoxy]ethanol to form urethane linkages. These linkages provide the compound with its unique properties, such as strength, flexibility, and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Butanediol: Similar in structure but has different reactivity and properties.
1,3-Butanediol: Another isomer with different chemical behavior.
2,3-Butanediol: Different isomer with unique properties.
cis-Butene-1,4-diol: Similar structure but different reactivity.
Uniqueness
What sets this compound apart from its similar counterparts is its ability to form strong and flexible polymers. The presence of multiple functional groups allows it to undergo a variety of chemical reactions, making it highly versatile and valuable in various applications .
Eigenschaften
CAS-Nummer |
32238-28-1 |
|---|---|
Molekularformel |
C35H44N2O12 |
Molekulargewicht |
684.7 g/mol |
IUPAC-Name |
butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C10H14O4.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;1-4,11-12H,5-8H2;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI-Schlüssel |
AWHCZZLVKMFEPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Verwandte CAS-Nummern |
32238-28-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)












